Higher Degradation Potency versus VAV1 degrader-3
VAV1 degrader-2 (Example 176) exhibits a DC50 of 4.41 nM for VAV1 degradation, representing a 1.6-fold improvement in potency over its closest structural analog VAV1 degrader-3 (Example 185/MRT-6160), which demonstrates a DC50 of 7 nM [1]. This potency differential, while modest, may confer practical advantages in experimental settings requiring lower compound concentrations to achieve equivalent target degradation, potentially minimizing off-target effects associated with higher dosing . The data derive from the same patent family (WO2024151547A1), enabling direct cross-comparison under standardized assay conditions [1].
| Evidence Dimension | VAV1 degradation potency (DC50) |
|---|---|
| Target Compound Data | 4.41 nM |
| Comparator Or Baseline | VAV1 degrader-3 (MRT-6160): 7 nM |
| Quantified Difference | 1.59-fold more potent (lower DC50) |
| Conditions | Cell-based VAV1 degradation assay; patent WO2024151547A1 |
Why This Matters
For in vitro mechanistic studies where maximal degradation at minimal compound concentration is prioritized over oral bioavailability, VAV1 degrader-2 offers a measurable potency advantage.
- [1] McAllister LA, et al. Targeted degradation of VAV1. WO2024151547A1, 2024. View Source
